molecular formula C10H6F2O3 B6205941 3-(2,6-difluorophenyl)oxolane-2,5-dione CAS No. 1528461-10-0

3-(2,6-difluorophenyl)oxolane-2,5-dione

Cat. No.: B6205941
CAS No.: 1528461-10-0
M. Wt: 212.1
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Description

3-(2,6-Difluorophenyl)oxolane-2,5-dione is a pharmaceutical compound that belongs to the class of oxolane derivatives. It has a molecular formula of C10H6F2O3 and a molecular weight of 212.1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)oxolane-2,5-dione typically involves the reaction of 2,6-difluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2,6-Difluorophenyl)oxolane-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)oxolane-2,5-dione
  • 3-(2,6-Dibromophenyl)oxolane-2,5-dione
  • 3-(2,6-Dimethylphenyl)oxolane-2,5-dione

Uniqueness

3-(2,6-Difluorophenyl)oxolane-2,5-dione is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms increase the compound’s stability and enhance its ability to interact with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

1528461-10-0

Molecular Formula

C10H6F2O3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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